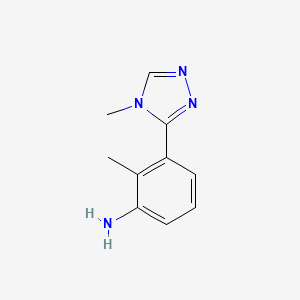

2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline

描述

Overview of Triazole-Based Compounds in Chemical Research

Triazole-based compounds represent a critical class of nitrogen-containing heterocycles with broad applications in chemistry and pharmacology. The 1,2,4-triazole scaffold, characterized by a five-membered ring containing two carbon and three nitrogen atoms, exhibits unique electronic properties due to its aromaticity and electron-rich structure. This enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Triazoles are highly versatile due to their:

- Tautomerism : Ability to exist as 1H- and 4H-tautomers, influencing reactivity.

- Amphoterism : Capacity for both protonation and deprotonation (pKa ~2.45 and ~10.26).

- Synthetic flexibility : Compatibility with click chemistry and cross-coupling reactions.

These features have led to their use in pharmaceuticals (e.g., antifungal agents), agrochemicals, and advanced materials such as metal-organic frameworks (MOFs).

Historical Context of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline Development

The synthesis of this compound (C10H12N4) emerged from efforts to optimize triazole derivatives for drug discovery. Early routes relied on:

- Pellizzari reaction : Cyclization of thiosemicarbazides with formic acid.

- Einhorn–Brunner reaction : Condensation of hydrazines with imidates.

Modern synthetic approaches, such as those described in patent CN117247360A (2023), employ multi-step strategies involving:

- Substitution reactions of methyl 2-hydroxy-3-nitrobenzoate.

- Acylation with oxalyl chloride.

- Intramolecular cyclization using potassium thiocyanate.

These methods address earlier limitations, such as high catalyst costs and low yields, enabling scalable production.

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing Deucravacitinib , a tyrosine kinase 2 (TYK2) inhibitor approved for psoriasis. Its structural features enable:

- Bioisosteric replacement : The triazole mimics amide bonds, enhancing metabolic stability.

- Target modulation : Binds cytokine receptors (e.g., IL-23, IL-12) via π-π interactions.

Materials Science

Triazole derivatives exhibit:

Current Research Landscape

Recent advances focus on:

- Synthetic Innovation :

Biological Applications :

Computational Studies :

属性

IUPAC Name |

2-methyl-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-8(4-3-5-9(7)11)10-13-12-6-14(10)2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXIVACFCZCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652742 | |

| Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933918-98-0 | |

| Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with a 1,2,4-triazole nucleus are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines, suggesting that this compound may also have potential anticancer effects.

生物活性

2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4. The compound features a triazole ring substituted with a methyl group and an aniline moiety. The structural characteristics contribute to its biological interactions.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. A study evaluated various triazole compounds against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

Triazoles are particularly recognized for their antifungal properties. Compounds similar to this compound have been shown to inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been investigated using assays like DPPH and ABTS. Preliminary findings suggest that this compound exhibits moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Triazoles have also been explored for their anti-inflammatory effects. In vitro studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests potential therapeutic applications in inflammatory disorders .

Study on Antibacterial Efficacy

A comprehensive study assessed the antibacterial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. Among the tested compounds, this compound exhibited significant activity with an MIC value of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development .

Evaluation of Antioxidant Properties

In a study evaluating the antioxidant properties of several triazole derivatives through DPPH radical scavenging assays, this compound showed an IC50 value of 45 µg/mL. This indicates a promising antioxidant capacity that could be harnessed in therapeutic applications aimed at oxidative stress mitigation .

Data Summary

科学研究应用

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry, particularly due to the presence of the triazole moiety, which is known for its diverse biological activities:

- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. For instance, compounds containing the triazole ring have demonstrated effectiveness against various pathogens, making them valuable in developing new antibiotics and antifungal agents .

- Anticancer Properties : Recent studies have highlighted the potential of triazole-containing compounds as anticancer agents. Research indicates that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

- Antiviral Properties : The synthesis of novel triazole derivatives has led to findings suggesting their efficacy against viral infections. For example, certain triazole compounds have been reported to exhibit antiviral activity by inhibiting viral replication processes .

Agrochemicals

In the field of agrochemicals, 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline has been explored for its potential as a fungicide:

- Fungicidal Activity : The compound's triazole structure is a common feature in many agricultural fungicides. Research indicates that it can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects .

Material Science

The unique properties of this compound extend into material sciences as well:

- Nonlinear Optical (NLO) Properties : Studies have investigated the nonlinear optical properties of triazole derivatives for applications in photonics and optoelectronics. The ability to manipulate light through these materials opens pathways for advanced optical devices .

Case Studies and Research Findings

相似化合物的比较

Ethoxy vs. Methyl Substituents

- 2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (S11) :

- Substitution of the methyl group with ethoxy at the 2-position increases molecular weight to 247.12 g/mol.

- Synthesis involves a Buchwald-Hartwig coupling (73% yield), indicating moderate reactivity .

- The ethoxy group enhances solubility in polar solvents compared to the methyl analog, as evidenced by its use in formamide derivatives (e.g., compound 29 , 73% yield) .

Methoxy Substituents

- N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide (13) :

Positional Isomerism

- 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 252928-74-8) :

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline :

Triazole Ring Modifications

- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 1114823-89-0) :

Comparative Data Table

Key Research Findings

- Synthetic Yields : Ethoxy derivatives (e.g., S11) exhibit higher yields (73%) than methoxy analogs, likely due to reduced steric constraints .

- Metabolic Stability : Methyl groups on the triazole (e.g., 2-methyl-3-triazole aniline) may curb metabolism, as suggested by studies on pyrido[3,4-d]pyrimidines .

- Structural Versatility : The 4-triazole positional isomer (CAS: 690632-18-9) is employed in dimeric amides, highlighting its utility in multi-target drug design .

准备方法

Stepwise Process:

| Step | Starting Material | Reagents & Conditions | Key Transformation | Product | Notes |

|---|---|---|---|---|---|

| 1 | Compound of formula IX (e.g., 3-bromo-2-methoxyaniline) | Coupling with pinacol diboronate | Arylboron formation | Arylboron intermediate | Facilitates subsequent cross-coupling |

| 2 | Methyl 2-hydroxy-3-nitrobenzoate | Substitution and amine transesterification | Formation of 2-methoxy-3-nitrobenzamide | Intermediate | Critical for introducing the amino group |

| 3 | 2-methoxy-3-nitrobenzamide | Formylation with DMFDMA | Introduction of formyl group | Formylated intermediate | Prepares for ring closure |

| 4 | Formylated intermediate | Cyclization with hydrazine hydrate | Ring closure to form 1,2,4-triazole | Triazole derivative | Key heterocycle formation |

| 5 | Nitro group | Methylation with methyl iodide | N-methylation of triazole | Methylated triazole | Final functionalization |

| 6 | Nitro reduction | Catalytic hydrogenation | Reduction of nitro to amino | Final target compound | Yields the desired aniline derivative |

- The process emphasizes the use of transesterification and ring-closure techniques to construct the triazole ring efficiently.

- Catalytic hydrogenation ensures high purity of the amino group.

- The route is adaptable for large-scale synthesis with optimized catalysts and conditions.

Synthesis via Cyclization of Halogenated Precursors

Overview:

According to patents CN112236425 and WO2023023322, an alternative route involves cyclization of halogenated aromatic nitriles with N-methylformazide, followed by nitration and reduction steps.

Key Steps:

| Step | Starting Material | Reagents & Conditions | Transformation | Product | Notes |

|---|---|---|---|---|---|

| 1 | 5-Chloro-2-methoxybenzonitrile | Cyclization with N-methylformazide | Formation of 1-methyl-1H-1,2,4-triazole | Triazole intermediate | Requires high-purity N-methylformazide |

| 2 | Triazole intermediate | Nitration with nitrating agents | Introduction of nitro group | Nitro-triazole derivative | High catalyst consumption |

| 3 | Nitro-triazole | Palladium-catalyzed reduction | Reduction of nitro to amino | Final aniline derivative | Costly due to catalyst and reagents |

- The route provides a direct heterocyclic ring formation but involves expensive and less readily available reagents.

- Nitration introduces regioselectivity challenges, requiring precise control over reaction conditions.

Microwave-Assisted Synthesis

Overview:

Research from PMC6264223 demonstrates the application of microwave irradiation to accelerate the synthesis of triazole derivatives, including the formation of amino-triazoles from hydrazine derivatives and aldehydes.

Procedure Highlights:

- Microwave irradiation at 400 W in dimethylformamide (DMF) significantly reduces reaction time (2–3 minutes).

- The process involves initial formation of hydrazine intermediates, followed by cyclization under microwave conditions.

- The method enhances yield, reduces by-products, and minimizes reaction times.

Reaction Scheme:

Hydrazine derivative + aldehyde —(MW irradiation)→ Triazole derivative

- Microwave-assisted synthesis offers a rapid, energy-efficient alternative.

- Suitable for small-scale laboratory synthesis and potentially scalable with appropriate microwave reactors.

Data Table Summarizing Preparation Methods

Notes and Considerations

- Reagent Accessibility: Some routes require specialized reagents such as N-methylformazide, which are expensive and less available commercially.

- Reaction Conditions: Microwave synthesis offers rapid reaction times but requires specialized equipment.

- Environmental Impact: Routes involving fewer steps and milder conditions are preferred for greener synthesis.

- Scale-up Potential: Multi-step routes with high yields and straightforward purification are suitable for industrial production.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, and how can reaction yields be optimized?

- Methodological Answer : A two-step synthesis is frequently employed:

Initial Coupling : Palladium-catalyzed cross-coupling (e.g., XPhos ligand, cesium carbonate in 1,4-dioxane at 90°C) to introduce the triazole moiety .

Reductive Amination : Use of hydrogen chloride in ethanol at elevated temperatures to finalize the aniline derivative.

Yield Optimization : Microwave-assisted synthesis (as seen in analogous triazole-aniline compounds) improves reaction efficiency. Column chromatography post-reduction ensures purity, with typical yields around 70% .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at positions 2 and 4 of the triazole ring) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (204.23 g/mol for ) .

- HPLC : Assess purity (>99% via reverse-phase methods with UV detection) .

Q. What solvents and conditions are suitable for its dissolution in biological assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., pH 7.4) is limited (~19.7 µg/mL). Use DMSO for stock solutions (≤10% v/v in assays). For in vitro studies, sonication or co-solvents like ethanol enhance solubility .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural validation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement). For example, SHELX reliably models triazole ring geometry and hydrogen bonding .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from the aniline NH and triazole protons .

Q. What strategies mitigate byproduct formation during triazole ring synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace traditional Pd catalysts with Buchwald-Hartwig conditions to suppress aryl halide dimerization .

- Microwave Irradiation : Reduces reaction time (from hours to minutes), minimizing decomposition .

- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted azide intermediates .

Q. How can researchers design experiments to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., cytochrome P450 or kinases).

- Assay Design : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) to quantify inhibition. For in vivo models, reference protocols for stress-related disorders in rodents, as seen in structurally similar TT00 derivatives .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model charge distribution on the triazole ring to identify reactive sites (e.g., N2 for electrophilic attacks).

- Molecular Docking : Predict binding affinities for target receptors using AutoDock Vina, leveraging PubChem’s 3D conformer data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Controlled Replication : Standardize solvent preparation (e.g., degassed buffers) to avoid oxidation artifacts .

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition under stress conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。